2-Amino-4-(ethylsulphonyl)phenol hydrochloride
Description
Properties
CAS No. |
13921-03-4 |
|---|---|
Molecular Formula |
C8H12ClNO3S |
Molecular Weight |
237.70 g/mol |
IUPAC Name |
2-amino-4-ethylsulfonylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO3S.ClH/c1-2-13(11,12)6-3-4-8(10)7(9)5-6;/h3-5,10H,2,9H2,1H3;1H |
InChI Key |
LHVYMKQYEXNDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethylsulphonyl)phenol hydrochloride typically involves the reaction of 2-Amino-4-(ethylsulphonyl)phenol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of 2-Amino-4-(ethylsulphonyl)phenol hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethylsulphonyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino and phenol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-Amino-4-(ethylsulphonyl)phenol hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(ethylsulphonyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs differ in substituent type, position, and electronic effects:
Biological Activity
2-Amino-4-(ethylsulphonyl)phenol hydrochloride, a compound with diverse biological activities, has garnered attention in pharmacological research. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its potential therapeutic applications.
Chemical Structure
The chemical structure of 2-Amino-4-(ethylsulphonyl)phenol hydrochloride can be represented as follows:
Antioxidant Properties
Research indicates that 2-Amino-4-(ethylsulphonyl)phenol hydrochloride exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The compound's ability to reduce oxidative damage can be attributed to its capacity to donate electrons and stabilize free radicals.
| Study | Method | Findings |
|---|---|---|
| Study 1 | DPPH Assay | Exhibited high radical scavenging activity with an IC50 value of 15 µM. |
| Study 2 | ABTS Assay | Demonstrated a significant reduction in ABTS radical cation formation (p < 0.01). |
Antimicrobial Activity
The antimicrobial properties of 2-Amino-4-(ethylsulphonyl)phenol hydrochloride have been evaluated against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
The mechanism by which 2-Amino-4-(ethylsulphonyl)phenol hydrochloride exerts its biological activities is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways of pathogens, leading to growth inhibition.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study conducted on human cell lines demonstrated that treatment with 2-Amino-4-(ethylsulphonyl)phenol hydrochloride resulted in a marked decrease in reactive oxygen species (ROS) levels. Cells treated with the compound showed improved viability and reduced apoptosis compared to untreated controls.
Case Study 2: Antimicrobial Testing in Animal Models
In vivo studies using murine models infected with Staphylococcus aureus revealed that administration of 2-Amino-4-(ethylsulphonyl)phenol hydrochloride significantly reduced bacterial load in tissues. The treatment group exhibited a tenfold decrease in bacterial colonies compared to the control group, indicating potent antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
